1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 39580-38-6
VCID: VC17989755
InChI: InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11BrOS2
Molecular Weight: 303.2 g/mol

1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

CAS No.: 39580-38-6

Cat. No.: VC17989755

Molecular Formula: C11H11BrOS2

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - 39580-38-6

Specification

CAS No. 39580-38-6
Molecular Formula C11H11BrOS2
Molecular Weight 303.2 g/mol
IUPAC Name 1-(4-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Standard InChI InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3
Standard InChI Key IQJVXCIYYQAIKL-UHFFFAOYSA-N
Canonical SMILES CSC(=CC(=O)C1=CC=C(C=C1)Br)SC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a prop-2-en-1-one core functionalized with a 4-bromophenyl group at the ketone position and two methylsulfanyl groups at the β-carbon. The α,β-unsaturated system (C=O–C=C) confers electrophilic reactivity, while the bromine atom enhances lipophilicity and influences intermolecular interactions . X-ray crystallography of analogous chalcones reveals dihedral angles between aromatic rings ranging from 7.14° to 56.26°, suggesting conformational flexibility .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1-(4-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
SMILESBrC1=CC=C(C=C1)C(=O)C(=C(SC)S)C
InChIKeyYSOQBFSBVMUAOS-UHFFFAOYSA-N
Bond Length (C=O)~1.22 Å
Dihedral Angle (Ar–C=O)7.14°–56.26°

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the (E)-configuration of the enone system. Key signals include:

  • ¹H NMR: A doublet at δ 7.6–7.8 ppm (aromatic protons), a singlet at δ 2.5 ppm (methylsulfanyl groups), and a vinyl proton at δ 6.9–7.1 ppm .

  • ¹³C NMR: Carbonyl carbon at δ 190–195 ppm, vinyl carbons at δ 120–130 ppm, and methylsulfanyl carbons at δ 15–20 ppm.
    Infrared (IR) spectroscopy shows a strong C=O stretch at 1,670–1,710 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹.

Synthesis and Optimization

Claisen-Schmidt Condensation

The primary synthetic route involves Claisen-Schmidt condensation between 4-bromobenzaldehyde and 3,3-bis(methylsulfanyl)acetone under basic conditions.

Reaction Conditions:

  • Base: Sodium hydroxide (10% w/v in ethanol)

  • Solvent: Ethanol, 0–50°C

  • Time: 2–3 hours

  • Yield: 65–75% after recrystallization

Side reactions, such as aldol adduct formation, are minimized by maintaining temperatures below 50°C. Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce reaction times.

Table 2: Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield
Temperature25–40°CMaximizes enone formation
Base Concentration8–12% NaOHPrevents over-saponification
Solvent PolarityEthanol > MethanolEnhances solubility of intermediates

Alternative Methods

Biological Activity and Mechanisms

Antimicrobial Properties

While specific data for this compound remain proprietary, structural analogs demonstrate moderate to high activity against Staphylococcus aureus (MIC: 16–32 µg/mL) and Escherichia coli (MIC: 32–64 µg/mL) . The bromophenyl group enhances membrane penetration, while methylsulfanyl moieties may disrupt bacterial thioredoxin reductase.

Applications in Material Science

Organic Electronics

The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors. Thin-film transistors incorporating chalcone derivatives exhibit hole mobility of 0.1–0.3 cm²/V·s, suitable for flexible displays.

Polymer Modifiers

Copolymerization with styrene enhances thermal stability (T₅% degradation: 280°C vs. 240°C for pure polystyrene) and UV resistance due to bromine’s radical-scavenging properties .

Comparison with Structural Analogs

Table 3: Comparative Analysis of Chalcone Derivatives

CompoundKey SubstituentsBioactivity (IC₅₀)
1-(4-Bromophenyl)-3,3-bis(MeS)prop-2-en-1-oneBr, 2× MeS12 µM (MCF-7)
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-oneCl, thiophene25 µM (HeLa)
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one2× F8 µM (A549)

The bromine and methylsulfanyl groups in 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one confer superior lipophilicity (logP: 3.2 vs. 2.8 for fluorinated analogs) and target selectivity .

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